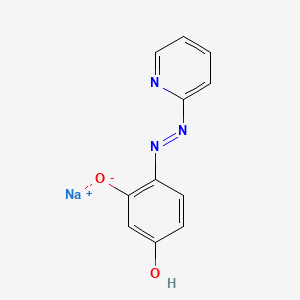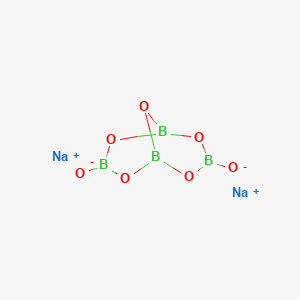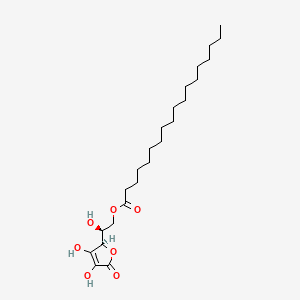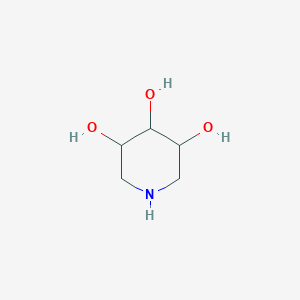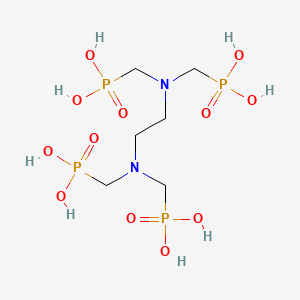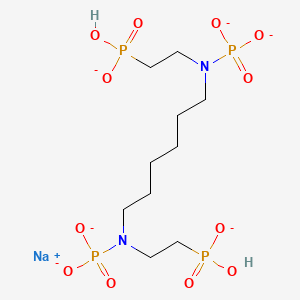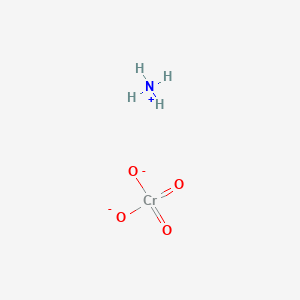
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) is a titanium-based organometallic compound It is characterized by the presence of two cyclopentadienyl rings and two 4-chlorophenoxide groups attached to a central titanium atom in the +4 oxidation state
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) typically involves the reaction of titanium tetrachloride with cyclopentadienyl sodium and 4-chlorophenol. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
TiCl4+2NaC5H5+2C6H4ClOH→(C5H5)2Ti(OC6H4Cl)2+4NaCl
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or to metallic titanium.
Substitution: The 4-chlorophenoxide groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds or metallic titanium.
Substitution: New organometallic compounds with different ligands.
科学的研究の応用
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials, such as titanium-based nanomaterials and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
作用機序
The mechanism of action of BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) involves the interaction of the titanium center with substrates. The cyclopentadienyl and 4-chlorophenoxide ligands stabilize the titanium center, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application.
類似化合物との比較
Similar Compounds
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-DICHLORIDE: Similar structure but with chloride ligands instead of 4-chlorophenoxide.
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-DIHYDRIDE: Similar structure but with hydride ligands.
Uniqueness
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) is unique due to the presence of 4-chlorophenoxide ligands, which can influence its reactivity and stability. This makes it a valuable compound for specific catalytic and materials science applications.
特性
CAS番号 |
12309-07-8 |
|---|---|
分子式 |
C22H20Cl2O2Ti 10* |
分子量 |
435.17 |
同義語 |
BIS-(CYCLOPENTADIENYL)-TITANIUM(IV)-BIS(4-CHLOROPHENOXIDE) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


